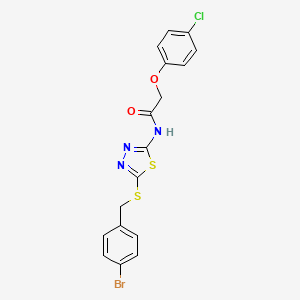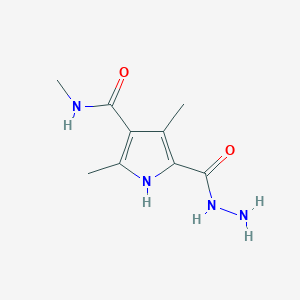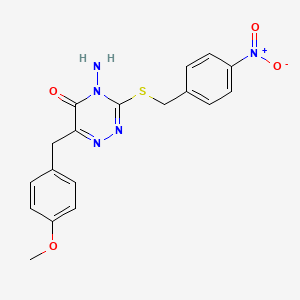
(Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Theoretical and Experimental Comparative Studies
This derivative from 2-pyridinecarboxaldehyde has been explored for its E/Z isomerization properties induced by ultraviolet radiation, showcasing its potential use in molecular machines and electronic devices. The structure and dynamic properties of such compounds have been studied through spectroscopy and X-ray diffraction, emphasizing their relevance in understanding molecular behavior and designing functional materials (Gordillo et al., 2016).
Metal–Organic Frameworks (MOFs) and CO2 Adsorption
Research into Zn-based MOFs involving pyridinemethanol–carboxylate conjugated ligands highlights the structural versatility and deprotonation-dependent architectures of such frameworks. These MOFs have shown significant potential in reversible CO2 uptake and exhibit properties indicative of permanent porosity, which is crucial for applications in gas storage and separation (Armaghan et al., 2018).
Catalytic Activity of Aluminum Complexes
The catalytic potential of new aluminum complexes formed with pyridine-related ligands has been investigated, particularly in the context of ring-opening polymerization of ε-caprolactone. These studies provide insights into the structural and catalytic behavior of metal complexes, contributing to advancements in polymer science and materials engineering (Zaitsev et al., 2014).
Photophysical Properties and ICT Effects
Carbazole-based D-π-A molecules, including derivatives of pyridinecarboxaldehyde, have been synthesized to determine their thermal, electrochemical, and optical properties. These studies underscore the significance of such molecules in understanding intramolecular charge transfer (ICT) effects, which are fundamental for the development of photovoltaic devices and organic electronics (Altinolcek et al., 2021).
Spectral and Structural Characterization of Metal Complexes
The synthesis and characterization of Mn(II), Ni(II), Cu(II), and Zn(II) complexes with 2-hydroxy-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide highlight the versatile coordination modes and magnetic properties of these complexes. Such studies contribute to the field of coordination chemistry and offer potential applications in magnetic materials and catalysis (Singh et al., 2014).
Propiedades
IUPAC Name |
(2Z)-6-hydroxy-2-(pyridin-4-ylmethylidene)-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-16-4-3-14-18(23)17(11-13-5-7-20-8-6-13)24-19(14)15(16)12-21-9-1-2-10-21/h3-8,11,22H,1-2,9-10,12H2/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHPXQLNIWSFDH-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2610247.png)

![2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B2610249.png)



![N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610257.png)
![Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate](/img/structure/B2610258.png)

![5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B2610262.png)
![N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide](/img/structure/B2610264.png)

![N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2610268.png)

